Ethyl 3-(3-pyridyl)acrylate
Overview
Description
(E)-Ethyl 3-(pyridin-3-yl)acrylate is an organic compound that belongs to the class of acrylates It features a pyridine ring attached to an acrylate moiety, which is further esterified with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-Ethyl 3-(pyridin-3-yl)acrylate can be synthesized through several methods. One common approach involves the Heck reaction, where a palladium-catalyzed coupling reaction between ethyl acrylate and 3-bromopyridine is performed. The reaction typically requires a base such as triethylamine and is carried out under an inert atmosphere at elevated temperatures.
Another method involves the Knoevenagel condensation reaction between ethyl cyanoacetate and 3-pyridinecarboxaldehyde in the presence of a base like piperidine. This reaction is usually conducted in a solvent such as ethanol at room temperature.
Industrial Production Methods
Industrial production of (E)-ethyl 3-(pyridin-3-yl)acrylate may involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(E)-Ethyl 3-(pyridin-3-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the acrylate moiety to an ethyl group, yielding ethyl 3-(pyridin-3-yl)propanoate.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Ethyl 3-(pyridin-3-yl)propanoate.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
(E)-Ethyl 3-(pyridin-3-yl)acrylate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-ethyl 3-(pyridin-3-yl)acrylate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The acrylate moiety can undergo Michael addition reactions with nucleophiles, forming covalent bonds with target molecules. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(pyridin-4-yl)acrylate: Similar structure but with the pyridine ring attached at the 4-position.
Methyl 3-(pyridin-3-yl)acrylate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 3-(pyridin-2-yl)acrylate: Similar structure but with the pyridine ring attached at the 2-position.
Uniqueness
(E)-Ethyl 3-(pyridin-3-yl)acrylate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The position of the pyridine ring and the nature of the ester group can affect the compound’s chemical and biological properties, making it distinct from its analogs.
Properties
IUPAC Name |
ethyl (E)-3-pyridin-3-ylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-13-10(12)6-5-9-4-3-7-11-8-9/h3-8H,2H2,1H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEQSBWGIODYPE-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50905036 | |
Record name | Ethyl-3-pyridine acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50905036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28447-17-8 | |
Record name | Ethyl-3-pyridine acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50905036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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